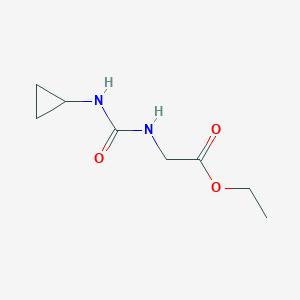

ethyl N-(cyclopropylcarbamoyl)glycinate

Description

Properties

Molecular Formula |

C8H14N2O3 |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

ethyl 2-(cyclopropylcarbamoylamino)acetate |

InChI |

InChI=1S/C8H14N2O3/c1-2-13-7(11)5-9-8(12)10-6-3-4-6/h6H,2-5H2,1H3,(H2,9,10,12) |

InChI Key |

NYDXNMYLBLYGIX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNC(=O)NC1CC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

This method involves the direct coupling of cyclopropylamine with ethyl glycinate hydrochloride under basic conditions. The reaction proceeds via nucleophilic acyl substitution, facilitated by deprotonation of the amine (Search Result,).

Procedure:

-

Reactants :

-

Ethyl glycinate hydrochloride (1.0 equiv)

-

Cyclopropylamine (1.2 equiv)

-

Triethylamine (TEA, 2.0 equiv) as base

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

-

-

Conditions :

-

Temperature: 0°C to room temperature (RT)

-

Time: 12–24 hours

-

-

Workup :

-

Neutralization with aqueous HCl

-

Extraction with DCM, followed by drying (MgSO₄) and solvent evaporation

-

Yield and Characterization:

-

Yield : 70–85% (isolated)

-

¹H NMR (CDCl₃) : δ 4.19 (q, J = 7.1 Hz, 2H, CH₂CH₃), 3.43 (s, 2H, CH₂CO), 2.25–2.18 (m, 1H, cyclopropyl CH).

Carbodiimide-Mediated Coupling

Reaction Overview

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid of glycine for subsequent reaction with cyclopropylamine (Search Result,).

Procedure:

-

Reactants :

-

Glycine (1.0 equiv)

-

Cyclopropylamine (1.1 equiv)

-

EDC (1.2 equiv)

-

Hydroxybenzotriazole (HOBt, 1.2 equiv) as coupling additive

-

Solvent: DMF or DCM

-

-

Conditions :

-

Temperature: RT

-

Time: 6–12 hours

-

-

Workup :

-

Filtration to remove urea byproduct

-

Extraction with ethyl acetate, followed by column chromatography

-

Yield and Advantages:

-

Yield : 60–75%

-

Advantages : High purity, scalable for industrial applications.

Mixed Carbonic Anhydride Method

Reaction Overview

This approach uses ethyl chloroformate to generate a reactive mixed anhydride intermediate, which reacts with cyclopropylamine (Search Result,).

Procedure:

-

Reactants :

-

Glycine (1.0 equiv)

-

Ethyl chloroformate (1.2 equiv)

-

Cyclopropylamine (1.2 equiv)

-

Solvent: THF

-

-

Conditions :

-

Temperature: −10°C to RT

-

Time: 2–4 hours

-

-

Workup :

-

Quenching with ice-cold water

-

Extraction with DCM and crystallization

-

Yield and Scalability:

Rh(III)-Catalyzed Amidation

Reaction Overview

A catalytic method utilizing [Cp*RhCl₂]₂/AgSbF₆ to facilitate C–H activation and amidation with isocyanates (Search Result).

Procedure:

-

Reactants :

-

Ethyl glycinate (1.0 equiv)

-

Cyclopropyl isocyanate (1.5 equiv)

-

Catalyst: [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%)

-

Solvent: THF

-

-

Conditions :

-

Temperature: 75°C

-

Time: 6–8 hours

-

Yield and Selectivity:

Multi-Component Reaction (MCR) Approach

Reaction Overview

A one-pot synthesis involving ethyl glycinate hydrochloride, malononitrile, aldehydes, and cyclopropylamine derivatives (Search Result,).

Procedure:

-

Reactants :

-

Ethyl glycinate hydrochloride (1.0 equiv)

-

Benzaldehyde (1.0 equiv)

-

Malononitrile (1.0 equiv)

-

Cyclopropylamine (1.0 equiv)

-

Solvent: Ethanol

-

-

Conditions :

-

Temperature: 40–50°C

-

Time: 6 hours

-

Yield and Byproducts:

Comparative Analysis of Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Amidation | 70–85 | Mild, RT | High purity, no catalyst | Requires excess amine |

| Carbodiimide-Mediated | 60–75 | RT, inert atmosphere | Scalable, high functional group tolerance | Urea byproduct removal |

| Mixed Carbonic Anhydride | 65–80 | Low temperature | Fast reaction time | Sensitivity to moisture |

| Rh(III)-Catalyzed | 55–70 | High temperature | Atom-economical | Costly catalyst |

| Multi-Component Reaction | 58–76 | One-pot, moderate heat | Versatile for analogs | Complex workup |

Analytical Validation

Chemical Reactions Analysis

Types of Reactions

Ethyl N-(cyclopropylcarbamoyl)glycinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: Nucleophilic substitution reactions can occur at the ester or carbamoyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl N-(cyclopropylcarbamoyl)glycinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.

Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl N-(cyclopropylcarbamoyl)glycinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylcarbamoyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the glycine backbone can mimic natural substrates, allowing the compound to act as a competitive inhibitor.

Comparison with Similar Compounds

Physicochemical Properties

| Compound | Polarity | Solubility (Inferred) |

|---|---|---|

| Ethyl N-(4-chlorophenyl)glycinate | Moderate | Lipophilic (aryl group) |

| Ethyl N-[2-cyano-2-(2-pyridinyl)ethenyl]glycinate | High | Polar (pyridine, cyano) |

| Ethyl N-(cyclopropylcarbamoyl)glycinate | High | Hydrophilic (carbamate) |

The cyclopropylcarbamoyl group likely increases water solubility compared to aromatic analogs, impacting bioavailability.

Research Findings and Implications

- Synthetic Utility : Pyridinyl ethenyl derivatives exhibit superior yields in multi-step syntheses (88–94% ), suggesting that electronic effects from substituents enhance reactivity. Cyclopropylcarbamoyl analogs may require optimized conditions to mitigate steric hindrance.

- Safety Gaps: While the 4-chlorophenyl variant is non-hazardous , the lack of ecotoxicological data for all compounds underscores the need for further testing.

Q & A

Q. What are the recommended synthetic routes for ethyl N-(cyclopropylcarbamoyl)glycinate, and how can reaction conditions be optimized?

this compound is typically synthesized via carbamoylation of ethyl glycinate using cyclopropyl isocyanate in anhydrous solvents (e.g., dichloromethane) under controlled temperatures (0–5°C). A base such as triethylamine is added to neutralize HCl byproducts. Yield optimization involves slow reagent addition and post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures . For intermediates requiring protection, Boc-group strategies can prevent undesired side reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .

Q. How can reverse-phase HPLC methods be applied to analyze this compound purity?

A validated reverse-phase HPLC method employs a C18 column (e.g., Newcrom R1) with a mobile phase of acetonitrile/water (45:55, v/v) and 0.1% phosphoric acid. Detection at 254 nm ensures sensitivity. For MS compatibility, replace phosphoric acid with 0.1% formic acid. Typical retention times range from 8–12 minutes, with method validation including linearity (R² > 0.99), precision (%RSD < 2%), and LOD/LOQ determination .

Q. What critical physical properties (e.g., solubility, stability) influence handling and storage protocols?

Key properties include:

- Molecular weight : 216.23 g/mol (calculated from C₉H₁₄N₂O₃).

- Melting point : Analogous glycinate esters (e.g., diphenylmethylene derivatives) melt at 51–53°C .

- Stability : Moisture-sensitive; store under inert gas (N₂/Ar) at 2–8°C. Avoid prolonged exposure to light .

- Solubility : Likely soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in water.

Advanced Research Questions

Q. How can structural modifications to this compound enhance bioactivity, and what SAR insights guide this process?

Introducing electron-withdrawing groups (e.g., halogens) or extending the carbamoyl moiety (e.g., fluorinated alkyl chains) can enhance bioactivity. For example, ethyl glycinate derivatives with perfluorinated substituents exhibit insecticidal activity (100% mortality at 0.1 mg/L) by targeting neuronal receptors in pests . SAR studies should prioritize computational docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like acetylcholinesterase, followed by in vitro validation via enzyme inhibition assays .

Q. What experimental strategies resolve contradictions in reported biological activities of this compound derivatives?

Contradictions often arise from variability in assay conditions (e.g., pH, temperature) or impurities. Mitigation strategies include:

- Standardized protocols : Replicate studies under controlled conditions (e.g., 37°C, pH 7.4).

- Purity verification : Use HPLC-MS to confirm compound integrity (>98% purity) .

- Statistical analysis : Apply ANOVA or t-tests to compare biological replicates, ensuring p-values < 0.05 .

Q. How can mechanistic studies integrate NMR and X-ray crystallography to elucidate interactions between this compound and biological targets?

- NMR : ¹H/¹³C NMR identifies hydrogen bonding and conformational changes in solution. For example, cyclopropyl proton shifts (δ 1.0–1.5 ppm) indicate steric interactions with target proteins .

- X-ray crystallography : Co-crystallization with target enzymes (e.g., proteases) reveals binding modes. Resolution ≤ 2.0 Å is critical for visualizing cyclopropyl group orientation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.